molecular formula C13H20ClN3O4S B2664076 [3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine hydrochloride CAS No. 1795476-10-6

[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine hydrochloride

Cat. No.: B2664076
CAS No.: 1795476-10-6
M. Wt: 349.83
InChI Key: SHQQXUXCTDSQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group, a nitrobenzenesulfonyl group, and a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using a methylating agent like methyl iodide.

    Sulfonylation: The nitrobenzenesulfonyl group is introduced through a sulfonylation reaction using 4-nitrobenzenesulfonyl chloride.

    Amination: The methanamine group is added through a reductive amination reaction using formaldehyde and a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Introduction of hydroxyl or carbonyl groups.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The nitrobenzenesulfonyl group is known to interact with nucleophilic sites on proteins, potentially inhibiting their function. The piperidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    [3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine: The free base form without the hydrochloride salt.

    [3-Methyl-1-(4-aminobenzenesulfonyl)piperidin-2-yl]methanamine hydrochloride: A similar compound with an amino group instead of a nitro group.

    [3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]ethanamine hydrochloride: A compound with an ethyl group instead of a methanamine group.

Uniqueness

The unique combination of functional groups in [3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine hydrochloride provides it with distinct chemical properties and reactivity. The presence of the nitrobenzenesulfonyl group, in particular, imparts specific reactivity that can be exploited in various chemical transformations and applications.

Properties

IUPAC Name

[3-methyl-1-(4-nitrophenyl)sulfonylpiperidin-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S.ClH/c1-10-3-2-8-15(13(10)9-14)21(19,20)12-6-4-11(5-7-12)16(17)18;/h4-7,10,13H,2-3,8-9,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQQXUXCTDSQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1CN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.